ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride
Description
Historical Context of Pyrrole Derivatives in Medicinal Chemistry
Pyrrole, a five-membered heterocycle containing one nitrogen atom, has been integral to drug discovery since the mid-20th century. Early natural products like the antimicrobial prodigiosin and the antihypertensive reserpine highlighted pyrrole’s bioactivity. The 1990s marked a turning point with synthetic derivatives such as atorvastatin (a cholesterol-lowering agent) and sunitinib (an anticancer tyrosine kinase inhibitor), which demonstrated pyrrole’s adaptability to diverse therapeutic targets. Structural modifications, including halogenation and esterification, became standard strategies to enhance bioavailability and target specificity.
The incorporation of amino groups at the 3-position of pyrrole rings, as seen in ethyl 3-amino-1H-pyrrole-2-carboxylate derivatives, emerged in the 2000s to improve hydrogen-bonding interactions with enzymes and receptors. These advances laid the groundwork for hybrid structures like ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride, which merges electronic effects from bromine with steric bulk from the phenyl group.
Significance of Bromophenyl-Substituted Pyrroles in Drug Discovery
The 4-bromophenyl substituent confers unique advantages:
- Electron-Withdrawing Effects : Bromine’s inductive effect increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitution reactions during derivatization.
- Hydrophobic Interactions : The aromatic ring enhances binding to hydrophobic pockets in target proteins, as demonstrated in kinase inhibitors.
- Synthetic Versatility : Bromine serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid generation of analogs.
In this compound, the bromophenyl group at the 1-position likely stabilizes the pyrrole ring through conjugation, while the ethyl ester at C-2 improves membrane permeability.
Research Trajectory of Amino-Pyrrole-Carboxylate Compounds
Amino-pyrrole-carboxylates are prized for their dual functional groups:
| Functional Group | Role in Drug Design | Example Applications |
|---|---|---|
| Amino (-NH₂) | Hydrogen-bond donor | Enzyme inhibition (e.g., proteases) |
| Carboxylate (-COOR) | Solubility modifier | Prodrug formulations |
Ethyl 3-amino-1H-pyrrole-2-carboxylate, a precursor to the target compound, has been studied for its cyclization potential. Under acidic conditions, it forms tricyclic structures implicated in anticancer activity. Hydrochloride salt formation, as in the target molecule, enhances crystallinity and storage stability. Recent work has focused on coupling the amino group with acylating agents to generate amide-linked prodrugs, though bromophenyl variants remain underexplored.
Current Scientific Interest and Research Gaps
While this compound exhibits promising in vitro activity in preliminary assays, critical gaps persist:
- Synthetic Optimization : Current routes yield ~82% purity after recrystallization, but scalability remains unproven.
- Structure-Activity Relationships (SAR) : The impact of bromine position (para vs. meta) on target binding is unknown.
- Mechanistic Studies : No data exist on its metabolism or interaction with cytochrome P450 enzymes.
- Therapeutic Targeting : Prior studies emphasize antimicrobial applications, but its potential in neurology or immunology is untested.
Addressing these gaps requires collaborative efforts in synthetic chemistry, computational modeling, and preclinical pharmacology to unlock the compound’s full therapeutic value.
Properties
IUPAC Name |
ethyl 3-amino-1-(4-bromophenyl)pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2.ClH/c1-2-18-13(17)12-11(15)7-8-16(12)10-5-3-9(14)4-6-10;/h3-8H,2,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXROXSUQZAKVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C2=CC=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid under reflux conditions. This process forms the pyrrole ring through a Knoevenagel condensation followed by cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrroles or other derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₇H₉BrN₂O₂
- Molecular Weight : 233.06 g/mol
- CAS Number : 890656-26-5
The compound features a pyrrole ring substituted with a bromophenyl group and an amino group, contributing to its unique biological activity.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride, as effective antibacterial agents. For instance, compounds with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A comparative study demonstrated that certain pyrrole derivatives exhibited a minimum inhibitory concentration (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that pyrrole derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for cancer therapy. For example, modifications of the pyrrole structure have been linked to enhanced selectivity towards kinase inhibitors such as PKMYT1, which plays a crucial role in the DNA damage response pathway in cancer cells .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex pyrrole-based compounds. Its ability to undergo various chemical reactions allows researchers to explore structure-activity relationships (SAR) that can lead to the development of new drugs with improved efficacy and safety profiles .
Neuroprotective Effects
Emerging research suggests that certain pyrrole derivatives may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neuroinflammatory pathways and reduction of oxidative stress .
Table 1: Comparative Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate | 3.12 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Ethyl 4-bromo-1H-pyrrole-2-carboxylic acid | 12.5 | Escherichia coli |
Table 2: Synthesis Pathways for Pyrrole Derivatives
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + N-(4-bromophenyl)-2-chloroacetamide | Dry toluene, KOH | Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate |
| 2 | Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate + Acids | Reflux | Novel pyrrole derivatives |
Case Study 1: Development of Antibacterial Agents
A study conducted by Mir et al. focused on synthesizing various pyrrole derivatives, including this compound, which were evaluated for their antibacterial properties against multiple strains of bacteria. The results indicated that these compounds exhibited potent antibacterial activity, leading to further investigations into their mechanisms of action and potential clinical applications .
Case Study 2: Neuroprotective Evaluation
Research published in recent years explored the neuroprotective effects of modified pyrrole compounds derived from this compound. In vitro assays demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting a potential therapeutic role in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can bind to specific receptors or enzymes, leading to biological responses. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound's activity.
Comparison with Similar Compounds
Ethyl 3-amino-1-(3-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a different position of the bromophenyl group.
Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom provides distinct chemical properties compared to other similar compounds.
Biological Activity
Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride (CAS: 1272673-95-6) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting key findings from various studies.
- Molecular Formula : C13H14BrClN2O2
- Molar Mass : 345.61946 g/mol
- Storage Conditions : Should be kept sealed in a dry environment at room temperature .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrrole derivatives are known to modulate enzyme activities and receptor functions, which can lead to diverse therapeutic effects. The compound may exhibit:
- Antimicrobial Activity : Studies indicate that pyrrole derivatives can possess significant antimicrobial properties, potentially effective against various pathogens .
- Anticancer Properties : Related compounds have shown cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy .
Biological Activity Data
Research has demonstrated that the structural modifications in pyrrole derivatives, such as the presence of bromine and amino groups, enhance their biological efficacy. The following table summarizes some relevant findings on the biological activity of similar compounds:
Case Studies
-
Anti-Tuberculosis Activity :
A study focused on the design and synthesis of pyrrole-2-carboxamides revealed that certain derivatives exhibited potent anti-tuberculosis activity with minimal cytotoxicity. The compound's mechanism involved targeting the mmpL3 gene associated with mycolic acid biosynthesis in Mycobacterium tuberculosis, showcasing its potential as a new class of anti-TB agents . -
Cytotoxic Effects on Cancer Cells :
In vitro studies indicated that related pyrrole derivatives demonstrated significant cytotoxicity against various soft tissue cancer cell lines. The results suggest a promising avenue for developing new anticancer therapies based on the structural characteristics of these compounds .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound suggest reasonable bioavailability due to its molecular weight and lipophilicity (LogP). This profile is conducive to effective therapeutic use, although specific pharmacokinetic studies on this compound are still required for comprehensive understanding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted pyrrole esters and aryl halides. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) were prepared via Friedel-Crafts acylation with yields around 23% . Key variables include solvent choice (e.g., DMF or DMSO), temperature (room temperature vs. reflux), and catalyst (e.g., Pd catalysts for cross-coupling). Optimization via Design of Experiments (DoE) is recommended to minimize trial-and-error approaches, as highlighted in statistical methods for chemical process optimization .
Q. How can spectroscopic data (e.g., NMR, ESI-MS) be interpreted to confirm the structure of this compound?
- Methodological Answer :
- NMR: Peaks for the ethyl ester (δ ~4.27 ppm, q; 1.32 ppm, t) and aromatic protons (δ ~7.24–7.57 ppm for bromophenyl) are critical. Disordered signals may arise from rotational isomerism in the pyrrole ring .
- ESI-MS: Look for [M+H] or [M-Cl] ions. For example, a related compound (211) showed [M-1] at m/z 249.9 .
- Cross-validate with X-ray crystallography when possible, as seen in analogous pyrrole derivatives .
Q. What are common purification challenges for this compound, and how can they be addressed?
- Methodological Answer : Hydrochloride salts often require recrystallization from ethanol/water mixtures. Chromatography (silica gel, eluting with ethyl acetate/hexane) is effective for removing unreacted starting materials. For example, a 21% yield compound was purified via column chromatography without further characterization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, reaction path searches) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., using Gaussian or ORCA) predict electronic properties (HOMO/LUMO energies) and reaction pathways. ICReDD’s approach combines computational screening with experimental validation to prioritize derivatives, reducing development time . For instance, substituents like bromophenyl groups can be modeled for steric/electronic effects on receptor binding.
Q. What strategies resolve contradictions in biological activity data for structurally similar pyrrole derivatives?
- Methodological Answer :
- Structural-Activity Relationships (SAR) : Compare functional groups (e.g., 4-bromophenyl vs. 4-chlorophenyl) using assays like enzyme inhibition (e.g., kinase assays) .
- Data Normalization : Account for variations in assay conditions (pH, solvent) by referencing control compounds (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate derivatives) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial activity of pyrroles against S. aureus) to identify trends .
Q. How can reaction engineering principles improve scalability of the synthesis?
- Methodological Answer :
- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., acylation).
- Membrane Technologies : Separate byproducts in real-time, as classified under CRDC RDF2050104 .
- Kinetic Modeling : Fit rate constants to experimental data (e.g., Arrhenius plots) to optimize temperature and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
